benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate
CAS No.: 179760-69-1
Cat. No.: VC8082746
Molecular Formula: C16H26N2O3
Molecular Weight: 294.39 g/mol
* For research use only. Not for human or veterinary use.
![benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate - 179760-69-1](/images/structure/VC8082746.png)
Specification
CAS No. | 179760-69-1 |
---|---|
Molecular Formula | C16H26N2O3 |
Molecular Weight | 294.39 g/mol |
IUPAC Name | benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate |
Standard InChI | InChI=1S/C16H26N2O3/c19-13-12-17-10-6-1-2-7-11-18-16(20)21-14-15-8-4-3-5-9-15/h3-5,8-9,17,19H,1-2,6-7,10-14H2,(H,18,20) |
Standard InChI Key | XKZJZMNDCPCMQQ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC(=O)NCCCCCCNCCO |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCCCCCCNCCO |
Introduction
Chemical Identity and Structural Features
Benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate (CAS 17996-12-2) belongs to the carbamate ester family, featuring a hexyl chain substituted with hydroxyethylamino and benzyloxycarbonyl groups. Its molecular formula, C₁₄H₂₁NO₃, reflects a compact yet polar structure conducive to solubility in organic solvents like dichloromethane and ethyl acetate .
Table 1: Key Chemical Descriptors
Property | Value |
---|---|
CAS Number | 17996-12-2 |
Molecular Weight | 251.32 g/mol |
Density | 1.087 g/cm³ |
Melting Point | 80–82°C |
Boiling Point | 419.6°C at 760 mmHg |
Flash Point | 207.6°C |
LogP | 2.856 |
Vapor Pressure | 8.59 × 10⁻⁸ mmHg at 25°C |
The compound’s synonyms include 6-(N-benzyloxycarbonylamino)hexanol and N-Cbz-6-amino-hexan-1-ol, underscoring its role as a protected amine intermediate . Spectroscopic analyses, such as ¹H-NMR, reveal characteristic peaks at δ 7.33–7.25 (aromatic protons), δ 5.05 (benzyloxy carbonyl group), and δ 3.63–3.58 (hydroxyethyl protons) .
Synthesis and Manufacturing Protocols
The synthesis of benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate is detailed in US Patent 6,468,979, involving a two-step carbamation reaction .
Step 1: Formation of [6-(2-Hydroxyethylamino)hexyl]carbamate Ester
A solution of benzyl chloroformate (50% in toluene) and 1N NaOH is added dropwise to [6-(2-hydroxyethylamino)hexyl]carbamate ester in ethyl acetate/water at 0–5°C. The reaction mixture is stirred at pH 8 for 30 minutes, followed by overnight stirring at room temperature. Organic extracts are washed with saline, dried over Na₂SO₄, and concentrated to yield a white solid (89% yield) .
Step 2: Methanesulfonation (Optional Derivitization)
Triethylamine and methanesulfonyl chloride are added to the carbamate intermediate in CH₂Cl₂ at 0–5°C. After stirring at room temperature, the product is washed with citric acid, NaHCO₃, and saline to yield 2-[benzyloxycarbonyl(6-benzyloxycarbonylaminohexyl)amino]ethyl methanesulfonate (100% yield) .
Physicochemical and Thermodynamic Properties
The compound’s low vapor pressure (8.59 × 10⁻⁸ mmHg) and moderate LogP (2.856) suggest limited environmental mobility but sufficient lipophilicity for membrane permeability . Its refractive index (1.522) and PSA (58.56 Ų) further indicate polar surface interactions, critical for biological activity .
Research Applications and Biological Relevance
Benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate is pivotal in synthesizing erythromycin derivatives, as demonstrated in US Patent 6,468,979 . The methanesulfonated derivative serves as a precursor for antibiotics targeting Gram-positive bacteria. Its hydroxyl and carbamate groups facilitate conjugation with macrolide cores, enhancing pharmacokinetic profiles.
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